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Introduction
Suzetrigine (VX-548), formerly known as KG-548, is a first-in-class, orally bioavailable, small

molecule inhibitor of the voltage-gated sodium channel NaV1.8.[1] Developed by Vertex

Pharmaceuticals, suzetrigine represents a significant advancement in the field of analgesia,

offering a novel, non-opioid mechanism for the treatment of moderate to severe acute pain.[1]

[2] NaV1.8 is a genetically validated pain target predominantly expressed in peripheral

nociceptive neurons, playing a crucial role in the transmission of pain signals.[3][4] By

selectively targeting NaV1.8, suzetrigine aims to provide effective pain relief without the central

nervous system-related side effects and addictive potential associated with opioids.[5] This

technical guide provides an in-depth overview of the NaV1.8 selectivity profile of suzetrigine, its

mechanism of action, and the experimental methodologies used in its characterization.

Data Presentation: NaV1.8 Selectivity Profile of
Suzetrigine
Suzetrigine exhibits a high degree of potency and selectivity for the human NaV1.8 channel.

Preclinical data has consistently demonstrated its ability to inhibit NaV1.8 at sub-nanomolar to

low nanomolar concentrations. While a comprehensive table of IC50 values against all NaV

subtypes from a single peer-reviewed source is not publicly available, the selectivity of

suzetrigine for NaV1.8 is reported to be greater than 31,000-fold over other NaV subtypes.[1]
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Target IC50 (Human)
Selectivity vs.
Other NaV
Subtypes

Reference

NaV1.8 ~0.27 nM ≥ 31,000-fold [1][6]

Other NaV Subtypes

(e.g., NaV1.1, 1.2,

1.3, 1.4, 1.5, 1.6, 1.7,

1.9)

Not specifically

quantified in publicly

available literature,

but implied to be in

the high micromolar

range or greater

based on the stated

selectivity.

-

Note: The IC50 value for human NaV1.8 has been reported with slight variations in different

studies. The high selectivity against other NaV subtypes, particularly NaV1.5 (critical for cardiac

function) and NaV1.7 (another key pain target), underscores the targeted mechanism of

suzetrigine.

Mechanism of Action
Suzetrigine employs a novel allosteric mechanism to inhibit NaV1.8.[1] It selectively binds to

the second voltage-sensing domain (VSD2) of the NaV1.8 channel protein. This binding

stabilizes the channel in its closed (resting) state, preventing the conformational changes

required for channel opening and subsequent sodium ion influx. This leads to a tonic inhibition

of the channel, thereby dampening the excitability of nociceptive neurons and reducing the

propagation of pain signals.

Experimental Protocols
The primary method for determining the potency and selectivity of suzetrigine is whole-cell

patch-clamp electrophysiology. This technique allows for the direct measurement of ion

channel activity in living cells.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://drughunter.com/articles/suzetrigine-vx-548-the-2024-molecule-of-the-year
https://pubmed.ncbi.nlm.nih.gov/39322410/
https://drughunter.com/articles/suzetrigine-vx-548-the-2024-molecule-of-the-year
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Whole-Cell Patch-Clamp Electrophysiology for
Suzetrigine Selectivity Profiling
Objective: To determine the concentration-dependent inhibition of NaV1.8 and other NaV

subtypes by suzetrigine.

Cell Preparation:

Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are stably

transfected to express the specific human NaV channel alpha subunit of interest (e.g.,

NaV1.8, NaV1.7, NaV1.5).

For studies on native channels, dorsal root ganglion (DRG) neurons are isolated from tissue.

The tissue is minced and enzymatically dissociated. The resulting cell suspension is then

cultured on coverslips for electrophysiological recordings.[7]

Solutions:

Extracellular (Bath) Solution (example): Composed of (in mM): 135 NaCl, 5.4 KCl, 0.33

NaH2PO4, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose. The pH is adjusted to 7.35 with

NaOH.

Intracellular (Pipette) Solution (example): Composed of (in mM): 140 KCl, 1 MgCl2, 10

HEPES, 5 EGTA, 5 Mg2ATP, and 0.1 NaGTP. The pH is adjusted to 7.2 with KOH.

Suzetrigine (VX-548): Prepared as a stock solution in dimethyl sulfoxide (DMSO) and then

diluted to the final desired concentrations in the extracellular solution.[8]

Recording Procedure:

A glass micropipette with a tip diameter of ~1-2 µm is filled with the intracellular solution and

mounted on a micromanipulator.

The micropipette is brought into contact with the cell membrane, and a high-resistance "giga-

seal" is formed.
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The cell membrane under the pipette tip is ruptured by applying a brief pulse of suction,

establishing the "whole-cell" configuration.

The cell is voltage-clamped at a holding potential (e.g., -120 mV) to keep the NaV channels

in a closed state.

Voltage steps are applied to depolarize the membrane (e.g., to 0 mV) to elicit NaV channel

opening and record the resulting inward sodium current.

A baseline recording of the sodium current is established.

Suzetrigine at various concentrations is perfused into the bath solution.

The effect of each concentration of suzetrigine on the amplitude of the sodium current is

recorded.

Data Analysis:

The peak inward sodium current at each suzetrigine concentration is measured and

normalized to the baseline current.

A concentration-response curve is generated by plotting the percentage of current inhibition

against the logarithm of the suzetrigine concentration.

The IC50 value (the concentration of suzetrigine that inhibits 50% of the current) is

determined by fitting the concentration-response curve with the Hill equation.

Mandatory Visualizations
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Caption: Experimental workflow for determining the IC50 of suzetrigine.
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Caption: Suzetrigine's mechanism in the pain signaling pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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